molecular formula C6H10BrN3O2 B2523303 2-Bromoisobutyric acid 2-azidoethyl ester CAS No. 1120364-53-5

2-Bromoisobutyric acid 2-azidoethyl ester

Cat. No.: B2523303
CAS No.: 1120364-53-5
M. Wt: 236.069
InChI Key: OYSXPOJKJKBNSG-UHFFFAOYSA-N
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Description

2-Bromoisobutyric acid 2-azidoethyl ester is a useful research compound. Its molecular formula is C6H10BrN3O2 and its molecular weight is 236.069. The purity is usually 95%.
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Scientific Research Applications

Applications in Polymer Science

In polymer science, 2-bromoisobutyric acid esters are commonly employed as initiators for atom transfer radical polymerization (ATRP), a powerful technique for preparing polymers with well-defined structures. For instance, ATRP of methyl methacrylate (MMA) initiated by 2-bromoisobutyric acid 4-(2- benzothiazole-2-yl-vinyl)-phenyl ester (BPBVE) has been explored, demonstrating the functional end group's characterization and its fluorescent property in the presence of metal ions, highlighting its potential in creating polymers with specific end-group functionalities and responsive behaviors (Gu et al., 2010).

Catalysis and Organic Synthesis

2-Bromoisobutyric acid esters also play a critical role in catalysis and organic synthesis. They are used in the synthesis of complex molecules and materials. For example, the development of a practical and efficient synthesis route for chloromethyl 2-ethoxy-2-methylpropanoate from 2-bromoisobutyric acid showcases the adaptability of these esters in synthesizing key intermediates for further chemical transformations (Ragan et al., 2010).

Surface Functionalization

The compound is instrumental in surface functionalization techniques, where it aids in attaching organic layers to inorganic substrates, thus bridging the gap between organic and inorganic chemistry. This application is evident in the synthesis of hybrid inorganic−organic core−shell nanoparticles, where 2-bromoisobutyric acid is used to modify metal oxo clusters, leading to materials with potential applications in catalysis, optics, and electronics (Kickelbick et al., 2002).

Material Development

Further, 2-bromoisobutyric acid esters are employed in material development, aiding in the creation of novel materials with enhanced properties. An example includes the synthesis and characterization of cellulose bromo-isobutyl ester, showcasing its potential use in food packaging due to improved hydrophobicity and antibacterial activity, demonstrating the compound's significance in developing functional materials (Wu et al., 2020).

Mechanism of Action

Target of Action

This compound is a click chemistry reagent, meaning it is designed to react quickly and specifically with these Alkyne groups .

Mode of Action

Br-Boc-C2-azido contains an Azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . This reaction forms a stable triazole ring, effectively linking the two molecules together . Additionally, Br-Boc-C2-azido can undergo strain-promoted alkyne-azido cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Biochemical Pathways

Br-Boc-C2-azido is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are bifunctional molecules that can degrade specific proteins within cells . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Result of Action

The molecular and cellular effects of Br-Boc-C2-azido’s action depend on the specific PROTACs that it is used to synthesize . By linking a ligand for a specific protein to a ligand for an E3 ubiquitin ligase, PROTACs can induce the degradation of specific target proteins . This can have a wide range of effects depending on the function of the degraded protein.

Action Environment

The action, efficacy, and stability of Br-Boc-C2-azido are influenced by various environmental factors. For instance, the copper-catalyzed azide-alkyne cycloaddition reaction requires the presence of copper ions . Additionally, the reaction conditions, such as temperature and pH, can also affect the efficiency of the reaction.

Future Directions

2-Bromoisobutyric acid 2-azidoethyl ester plays a crucial role in the catalytic system for the controlled synthesis of polymers under visible light irradiation . It’s a significant reactant in organic chemistry with potential uses in synthesis and other chemical reactions due to its unique characteristics and properties .

Properties

IUPAC Name

2-azidoethyl 2-bromo-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN3O2/c1-6(2,7)5(11)12-4-3-9-10-8/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSXPOJKJKBNSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCCN=[N+]=[N-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1120364-53-5
Record name 1120364-53-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2-Azidoethanol (17.40 g, 0.2 mol), freshly distilled methylene chloride (150 mL), and Et3N (21.21 g, 0.21 mol) were added into a three-neck round-bottom flask equipped with a condenser and a dropping funnel. Under nitrogen atmosphere and magnetic stirring, freshly distilled anhydrous methylene chloride (150 mL), DMAP (1.7 g, 14 mmol), and freshly distilled anhydrous Et3N (46.5 g, 0.46 mol) were sequentially added. After the flask was immersed into an ice-water bath, 2-bromoisobutyryl bromide (48.28 g, 0.21 mol) was added dropwise into the previous solution. Twenty-four hours later, the reaction mixture was washed successively with 1 M HCl (3×200 mL) solution and deionized water (1×200 mL). The organic phase was dried over anhydrous MgSO4 overnight. After filter and removal of methylene chloride on a rotary evaporator, the obtained residues were distilled under reduced pressure to give a colorless viscous liquid. The yield was: 33.4 g, 70%. 1H NMR (CDCl3, δ, ppm): 4.24 (t, 2H, N3CH2CH2), 3.52 (t, 2H, N3CH2), 1.96 (s, 6H, (CH3)2Br).
Quantity
17.4 g
Type
reactant
Reaction Step One
Name
Quantity
21.21 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
48.28 g
Type
reactant
Reaction Step Two
Name
Quantity
46.5 g
Type
reactant
Reaction Step Three
Name
Quantity
1.7 g
Type
catalyst
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three

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